Pleuromutilin-22-mesylate
Übersicht
Beschreibung
Pleuromutilin-22-mesylate, also known as Mutilin Impurities, is a semi-synthetic antibiotic derived from the fungus Pleurotus mutilus . It is used in the treatment of bacterial infections caused by Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Clostridium perfringens .
Synthesis Analysis
The total synthesis of pleuromutilin, the parent compound of this compound, has been reported . The synthetic bottleneck lies in the production of the precursor GGPP and the subsequent formation of the tricyclic structure . Libraries of substituted 1,2,3-triazole derivatives were synthesized at the pleuromutilin C20 position by applying a recent anti-Markovnikov hydroazidation protocol to directly install an azido group .
Molecular Structure Analysis
This compound has a complex molecular structure. The chemical structure of pleuromutilin contains a tricyclic mutilin core that is necessary for some of its antimicrobial activity .
Chemical Reactions Analysis
Pleuromutilin, the parent compound of this compound, undergoes various chemical reactions during its biosynthesis. Two shunt pathways involving Pl-sdr and Pl-atf were identified through the rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 456.59 g/mol . The chemical formula is C₂₃H₃₆O₇S .
Wissenschaftliche Forschungsanwendungen
1. Chemical Modification and Synthesis
Pleuromutilin-22-mesylate, as a derivative of pleuromutilin, has been a subject of chemical research. Berner et al. (1986) studied the configuration reversal of the vinyl group at carbon 12 through reversible retro-en-reaction, offering insights into its chemical behavior and potential for further modification (Berner, Vyplel, Schulz, & Schneider, 1986). Additionally, Xue-pin (2013) focused on the synthesis of pleuromutilin mesylate, outlining the optimal conditions for its preparation (Xue-pin, 2013).
2. Conjugation Studies for Drug Design
Research has also explored the conjugation of pleuromutilin derivatives to enhance their pharmaceutical properties. Lolk et al. (2008) investigated the binding of pleuromutilin conjugates with nucleosides to bacterial ribosomes, providing a basis for rational drug design (Lolk et al., 2008).
3. Mechanism of Action and Resistance
Understanding the mode of action and resistance mechanisms is crucial for developing effective antibiotics. Paukner and Riedl (2017) reviewed the structural characteristics, antibacterial activity, and resistance development of pleuromutilins, highlighting their potential in treating various bacterial infections (Paukner & Riedl, 2017).
4. Antibacterial Properties and Clinical Applications
The antibacterial properties and the potential of pleuromutilins for human and animal health have been extensively reviewed. Novak and Shlaes (2010) discussed the synthesis and potential of pleuromutilins in systemic therapy for humans, focusing on modifications at the C(14) side chain (Novak & Shlaes, 2010). Goethe et al. (2019) covered the biosynthesis, interaction with bacterial ribosomes, clinical agents, and bacterial resistance modes of pleuromutilins (Goethe, Heuer, Ma, Wang, & Herzon, 2019).
5. Biosynthetic Pathways and Optimization
The biosynthesis of pleuromutilins and their congeners has been a key area of research. Yamane et al. (2017) reported on the biosynthetic machinery of diterpene pleuromutilin isolated from basidiomycete fungi, providing insights for enzymatic synthesis of natural products (Yamane et al., 2017).
Wirkmechanismus
Target of Action
Pleuromutilin-22-mesylate, also known as (3AS,4S,5S,7R,8R,9S,9aR,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-((methylsulfonyl)oxy)acetate, primarily targets the peptidyl transferase center (PTC) of the ribosome . The PTC is a crucial component of the protein synthesis machinery in bacteria .
Mode of Action
The compound interacts with its target by binding to the PTC of the 50S subunit of ribosomes . This binding inhibits bacterial protein synthesis, thereby preventing the growth and multiplication of bacteria . The mode of interaction involves the binding of the tricyclic core of the compound to the P and A sites of the PTC .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria . By binding to the PTC of the ribosome, it prevents the formation of peptide bonds between amino acids, disrupting the protein synthesis process . This disruption leads to the inhibition of bacterial growth and multiplication .
Pharmacokinetics
Pleuromutilins, in general, have been developed for both oral and intravenous administration . The pharmacokinetic properties of pleuromutilins would impact their bioavailability, which is a critical factor in their effectiveness as antibiotics .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of protein synthesis in bacteria . This inhibition disrupts the normal functioning of the bacteria, preventing their growth and multiplication . As a result, the bacterial infection is controlled.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that the development of bacterial resistance is a significant environmental factor that can influence the efficacy of antibiotics. Pleuromutilins have shown low rates of resistance development, which is a promising aspect of their use .
Safety and Hazards
Pleuromutilin-22-mesylate is classified as hazardous . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Zukünftige Richtungen
The development of new pleuromutilin derivatives, such as Pleuromutilin-22-mesylate, is ongoing. These efforts aim to improve the bioactivity and pharmacokinetic properties of pleuromutilin . The unique mechanism of action and low risk of resistance make pleuromutilin derivatives a valuable addition to the antibiotic arsenal .
Biochemische Analyse
Biochemical Properties
Pleuromutilin-22-mesylate, like other pleuromutilins, inhibits bacterial protein synthesis by binding to the PTC of the ribosome . This interaction involves the binding of the C14 extension and the tricyclic core to the P and A sites of the PTC, respectively .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . It is active against typical and atypical bacteria that cause community-acquired pneumonia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the PTC of the bacterial ribosome, preventing the binding of tRNA for peptide transfer . This unique mechanism allows it to inhibit protein synthesis and exert its antibacterial effects .
Dosage Effects in Animal Models
Pleuromutilins have been used in veterinary medicine for over three decades with little evidence of resistant development .
Metabolic Pathways
The major metabolic pathway that deactivates pleuromutilin involves cytochrome P450 oxidation at C2 and C8
Transport and Distribution
Pleuromutilins are known to bind to the bacterial ribosome, suggesting that they may be transported to the site of protein synthesis .
Subcellular Localization
The subcellular localization of this compound is likely to be at the site of the bacterial ribosome, given its mechanism of action
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway of Pleuromutilin-22-mesylate involves the conversion of Pleuromutilin to Pleuromutilin-22-mesylate through a series of chemical reactions.", "Starting Materials": [ "Pleuromutilin", "Methanesulfonyl chloride", "Triethylamine", "Dimethylformamide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Pleuromutilin is dissolved in dimethylformamide and triethylamine is added to the solution.", "Step 2: Methanesulfonyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 24 hours at room temperature.", "Step 4: Sodium bicarbonate is added to the reaction mixture to neutralize the excess triethylamine.", "Step 5: The mixture is extracted with ethyl acetate and the organic layer is separated.", "Step 6: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 7: The solvent is evaporated under reduced pressure to obtain Pleuromutilin-22-mesylate as a white solid." ] } | |
60924-38-1 | |
Molekularformel |
C23H36O7S |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |
InChI |
InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1 |
InChI-Schlüssel |
IKVZCNHNKCXZHZ-PQZCNZKKSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
Kanonische SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
60924-38-1 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.